N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide
Description
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C22H23N3O2/c1-27-20-8-4-5-16-10-13-25(22(16)20)14-11-21(26)23-12-9-17-15-24-19-7-3-2-6-18(17)19/h2-8,10,13,15,24H,9,11-12,14H2,1H3,(H,23,26) |
InChI Key |
PUFJJJDOYRPJEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 7-Methoxyindole
The propanoic acid side chain is introduced via N-alkylation of 7-methoxyindole. Two approaches are documented in analogous systems:
Method A: Mitsunobu Reaction
7-Methoxyindole reacts with 3-bromopropanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield 3-(7-methoxy-1H-indol-1-yl)propanol, which is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Method B: Direct Alkylation with Acrylic Acid
Heating 7-methoxyindole with acrylic acid in the presence of a radical initiator (e.g., AIBN) facilitates radical addition, forming 3-(7-methoxy-1H-indol-1-yl)propanoic acid.
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| A | DEAD, PPh₃, CrO₃ | 62 | 95 |
| B | AIBN, acrylic acid | 55 | 90 |
Method A offers higher purity but requires toxic chromium reagents, whereas Method B is greener but less efficient.
Amide Bond Formation with Tryptamine
Carbodiimide-Mediated Coupling
The most widely reported method involves activating 3-(7-methoxy-1H-indol-1-yl)propanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and coupling with tryptamine in anhydrous dichloromethane (DCM). This approach, adapted from the synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide, achieves yields of 68–72% after purification by silica gel chromatography.
Reaction Conditions:
- Molar ratio (acid:DCC:tryptamine): 1:1.2:1.1
- Temperature: 0°C → room temperature, 12 h
- Solvent: Anhydrous DCM
Mixed Anhydride Method
For improved scalability, the mixed anhydride technique employs isobutyl chloroformate and N-methylmorpholine to activate the carboxylic acid. Tryptamine is then added, yielding the amide in 65% yield with reduced byproduct formation.
Comparative Analysis of Coupling Agents
| Coupling Agent | Additive | Yield (%) | Byproducts |
|---|---|---|---|
| DCC | HOBt | 72 | DCU |
| EDCl | HOAt | 70 | Minimal |
| Isobutyl chloroformate | NMM | 65 | Urea |
DCC/HOBt remains the gold standard for small-scale syntheses, while EDCl/HOAt offers easier byproduct removal for industrial applications.
Alternative Synthetic Routes
Reductive Amination Pathway
A three-component reaction between 7-methoxyindole, acrolein, and tryptamine under reductive amination conditions (NaBH₃CN, AcOH) forms the propanamide backbone in one pot. While innovative, this method yields only 45% of the target compound due to competing side reactions.
Enzymatic Amidation
Recent advances employ lipase B from Candida antarctica (CAL-B) to catalyze the amidation in non-aqueous media. This eco-friendly approach achieves 58% yield but requires prolonged reaction times (72 h).
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). HPLC purity exceeds 98% in optimized runs.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.81 (s, 1H, NH), 7.52 (d, J = 8.0 Hz, 1H), 7.32 (d, J = 2.4 Hz, 1H), 6.95–6.84 (m, 4H), 4.24 (t, J = 6.8 Hz, 2H), 3.83 (s, 3H, OCH₃), 3.44 (q, J = 6.4 Hz, 2H), 2.88 (t, J = 6.8 Hz, 2H), 2.63 (t, J = 6.4 Hz, 2H).
- HRMS : m/z calculated for C₂₃H₂₄N₃O₂ [M+H]⁺: 392.1864, found: 392.1869.
Industrial-Scale Optimization
Solvent Selection
Benchmarking solvents for the DCC-mediated coupling reveals dichloromethane (DCM) and tetrahydrofuran (THF) as optimal, with THF enabling easier DCU filtration at scale.
Temperature Control
Maintaining the reaction at 0°C during DCC activation minimizes racemization, increasing enantiomeric purity to >99%.
Cost-Benefit Analysis
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield (%) | 72 | 68 |
| Cost per gram (USD) | 120 | 45 |
| Purity (%) | 98 | 97 |
Scaling reduces per-unit costs but marginally impacts yield due to heat transfer limitations.
Challenges and Mitigation Strategies
Indole Polymerization
The electron-rich indole rings are prone to oxidative polymerization. Conducting reactions under nitrogen and adding radical inhibitors (e.g., BHT) suppress this side reaction.
Amide Racemization
Using HOBt as an additive and keeping pH < 7 during coupling prevents racemization, ensuring stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The amide bond can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the indole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxindoles.
Reduction: Formation of amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The indole moieties can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on molecular formula.
Key Structural-Activity Relationships (SAR)
- Indole Substitution: Methoxy at position 7 (target) vs. Position 1 vs. 3 indole linkage: May influence orientation in enzyme active sites.
- Aryl Group Diversity :
- Naproxen’s naphthalene vs. carprofen’s carbazole: Impacts hydrophobicity and π-π stacking with COX isoforms .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound can be characterized by its chemical formula, which is . It features an indole moiety, which is known for its diverse biological activities. The presence of methoxy and propanamide groups further enhances its pharmacological potential.
Chemical Structure
- Chemical Formula :
- Molecular Weight : 246.35 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For example, compounds derived from indole structures have shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HCT-15 (colon cancer) cells.
Case Study: Antiproliferative Activity
A study demonstrated that indole derivatives exhibited IC50 values ranging from 1.61 to 2.98 µg/mL against HCT-15 cells, indicating potent anticancer activity. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as the Bcl-2 family proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A related study reported that certain indole derivatives displayed low minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.98 | MRSA |
| Compound B | 1.50 | E. coli |
| Compound C | 0.75 | Pseudomonas aeruginosa |
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : Indole derivatives can activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.
- Cell Cycle Arrest : These compounds may induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis in bacteria.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling indole derivatives with acylating agents. For example, similar compounds (e.g., 3-(1H-indol-3-yl)-2-ureidopropanamide derivatives) are synthesized via amide bond formation using activated esters or coupling reagents like EDCI/HOBt . Optimization includes adjusting temperature (e.g., 80°C for reflux in pyridine), solvent polarity (e.g., methanol or DMF), and catalyst selection. Low-yield reactions (e.g., 17% yield for trifluoromethyl-substituted analogs) may require iterative solvent screening or microwave-assisted synthesis .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Methodology :
- NMR Spectroscopy : and NMR confirm regiochemistry and substitution patterns (e.g., indole proton shifts at δ 7.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks for indole derivatives) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving stereochemical ambiguities (e.g., SHELXL for small-molecule refinement) .
- HPLC : Chiral chromatography distinguishes enantiomers (critical for bioactive compounds) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Guidelines :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for integrity before use .
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
- Storage : Keep containers tightly sealed in dry, ventilated areas at 2–8°C to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., silica) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Approach :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability or receptor binding. For instance, 4-nitrophenyl ureido groups in analogs increase agonist activity at formyl-peptide receptors .
- Stereochemistry : Enantiomers (e.g., (S)- vs. (R)-configurations) may exhibit divergent biological profiles. Resolve via chiral HPLC and test in assays (e.g., FPR2 receptor activation) .
- Scaffold Hybridization : Merge indole moieties with pyridine or piperidine rings (e.g., pyridin-4-yl derivatives) to modulate selectivity .
Q. What strategies resolve contradictory data in biological assays (e.g., varying IC values across studies)?
- Troubleshooting :
- Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Cell Line Variability : Validate target expression levels (e.g., qPCR for receptor mRNA) before testing .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify false positives/negatives .
Q. How can computational methods predict metabolic stability and toxicity of this compound?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and hERG inhibition .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding persistence under physiological conditions .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Crystallization Tips :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
